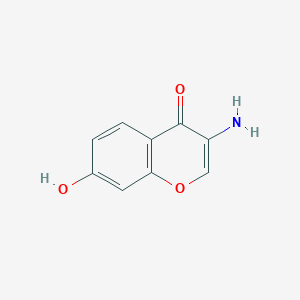

3-Amino-7-hydroxy-4H-chromen-4-one

Description

Historical Context and Significance of the Chromone (B188151) Scaffold in Chemical Biology and Medicinal Chemistry

The chromone, or 1-benzopyran-4-one, is a heterocyclic compound that is widespread in nature, particularly in plants. ijrar.orgcancer.gov The name itself is derived from the Greek word "chroma," meaning color, as many of its derivatives are pigmented. cancer.govijrpc.com The historical significance of the chromone scaffold is rooted in traditional medicine, with plants containing these structures used for centuries. wikipedia.org A prime example is Ammi visnaga, a plant native to the Mediterranean region, which was used in ancient Egypt to treat various ailments, including renal colic and kidney stones. wikipedia.orgresearchgate.net

The scientific journey of chromones began with the isolation of "khellin," a furanochromone derivative, from the seeds of Ammi visnaga. wikipedia.orgresearchgate.net Initially prepared in an impure form in the late 19th century, khellin (B1673630) was later isolated in its pure form and structurally identified in the 1930s. researchgate.net Pharmacological studies revealed its potent smooth muscle relaxant properties, leading to its clinical use as a coronary vasodilator and for treating asthma. researchgate.netwikipedia.org The exploration of khellin and its bioactivity sparked broader interest in the chromone core, leading to the development of important synthetic drugs like sodium cromoglycate for asthma and flavoxate, a smooth muscle relaxant. ijrpc.comresearchgate.net

This history has established the chromone framework as a "privileged scaffold" in medicinal chemistry. ijrpc.comnih.govnih.govnih.govresearchgate.net This term signifies that the core structure is a versatile template capable of interacting with multiple biological targets through varied substitutions, leading to a wide spectrum of pharmacological activities. nih.gov Consequently, chromone derivatives have been extensively investigated and have shown a remarkable range of biological effects. ijrar.orgnih.govnih.gov

Table 1: Selected Biological Activities of Chromone Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | researchgate.netnih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. | ijrar.orgnih.govnih.gov |

| Antimicrobial | Activity against various bacteria and fungi. | ijrar.orgnih.govnumberanalytics.com |

| Antiviral | Inhibition of viral replication, including activity against HIV. | ijrar.orgresearchgate.net |

| Antioxidant | Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). | researchgate.netnih.gov |

| Enzyme Inhibition | Inhibition of various enzymes such as kinases, acetylcholinesterase, and monoamine oxidase (MAO). | researchgate.netnih.govnih.gov |

| Neuroprotective | Potential therapeutic agents for neurodegenerative diseases by targeting enzymes like AChE and MAO, and preventing protein aggregation. | nih.gov |

Research Landscape and Rationale for Investigating 3-Amino-7-hydroxy-4H-chromen-4-one and its Analogues

The extensive biological profile of the chromone scaffold provides a strong rationale for the synthesis and evaluation of novel derivatives. The investigation into specifically substituted analogues like this compound is driven by the principles of structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence a molecule's biological activity. mdpi.comnih.gov

The core chromone structure serves as the foundational pharmacophore, while the nature and position of its substituents are critical in determining the potency and selectivity of its biological actions. nih.gov In the case of this compound, the rationale for its investigation can be deconstructed by examining its key structural features:

The 7-Hydroxy Group: Hydroxyl groups, particularly at the C7 position, are common in many naturally occurring flavonoids and chromones. This functional group is known to be a key contributor to antioxidant activity and can form crucial hydrogen bonds with biological targets such as enzymes and receptors. nih.gov Research into various 7-hydroxychromone derivatives has demonstrated their potential as anticancer and anti-inflammatory agents, making this a desirable feature for investigation.

The 3-Amino Group: The introduction of an amino group, particularly at the C3 position, is of significant synthetic and medicinal interest. An amino group can serve as a versatile chemical handle for further derivatization, allowing for the creation of a diverse library of analogues for biological screening. researchgate.netmdpi.com This "late-stage functionalization" is a powerful strategy in drug discovery. Furthermore, the nitrogen atom can alter the electronic properties of the molecule and provide an additional site for interaction with biological targets. Studies on other 3-aminochromone derivatives have shown promising antitumor activities, validating the focus on this substitution pattern. researchgate.netacs.org

The strategic combination of these substituents on the privileged chromone scaffold makes this compound and its potential derivatives compelling candidates for drug discovery programs. Research into related structures supports this rationale. For example, the synthesis of various 3-substituted chromones has been explored for neuroprotective and antifungal applications, while other studies have focused on 2-amino-7-hydroxy-4H-chromenes for their anticancer potential. dergipark.org.trnih.govmdpi.comkoreascience.kr This body of research underscores a continued and focused effort to explore how different substitution patterns on the chromone ring can yield novel therapeutic agents.

Table 2: Research on Selected Chromone Analogues

| Chromone Analogue Type | Key Substituents | Investigated Biological Activity | References |

|---|---|---|---|

| 3-Iodochromones | Iodine at C3; various on benzene (B151609) ring | Fungicidal | frontiersin.org |

| 3-(Substituted Amino)chromones | Substituted amine at C3 | Antitumor | researchgate.net |

| 3-Formylchromones | Formyl at C3; various at C6 | Anti-diabetic (in silico) | nih.gov |

| Flavonols (3-Hydroxyflavones) | Hydroxyl at C3; Phenyl at C2 | Anticancer | mdpi.com |

| 2-Amino-4H-chromenes | Amine at C2; Hydroxyl at C7 | Anticancer, Antifungal | nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-amino-7-hydroxychromen-4-one |

InChI |

InChI=1S/C9H7NO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H,10H2 |

InChI Key |

BOFURJQRBGMOMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)N |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Analytical Techniques for Characterization of 3 Amino 7 Hydroxy 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-Amino-7-hydroxy-4H-chromen-4-one by mapping the carbon-hydrogen framework. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the position of each atom can be accurately determined.

In the ¹H NMR spectrum of this compound, specific signals are anticipated for the aromatic protons, the vinyl proton on the pyranone ring, and the protons of the amino and hydroxyl groups. The electron-donating effects of the hydroxyl group at C-7 and the amino group at C-3 significantly influence the chemical shifts of adjacent protons. The spectrum is expected to show distinct signals for the five protons on the chromone (B188151) scaffold and the labile protons of the substituents.

The proton on C-2 is expected to appear as a singlet in the downfield region due to the deshielding effects of the adjacent oxygen atom and the C=C double bond. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will exhibit a coupling pattern typical of a 1,2,4-trisubstituted aromatic system. Specifically, the H-5 proton is expected to be a doublet, coupled to H-6. The H-8 proton, adjacent to the hydroxyl group, should also appear as a doublet, while the H-6 proton will likely be a doublet of doublets, coupling to both H-5 and H-8. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets that can be exchanged with D₂O.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-2 | ~8.0 - 8.2 | Singlet (s) | Located on a double bond adjacent to an ether oxygen and conjugated with a carbonyl group. |

| H-5 | ~7.7 - 7.9 | Doublet (d) | Deshielded by the C-4 carbonyl group; coupled to H-6. |

| H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | Influenced by the electron-donating -OH at C-7; coupled to H-5 and H-8. |

| H-8 | ~6.7 - 6.9 | Doublet (d) | Shielded by the ortho -OH group; coupled to H-6. |

| 7-OH | ~10.0 - 11.0 | Broad Singlet (br s) | Phenolic proton, chemical shift is concentration and solvent dependent. |

| 3-NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | Amino group protons, chemical shift is variable. |

The ¹³C NMR spectrum provides complementary information, identifying all nine unique carbon atoms in the this compound structure. The chemical shifts are highly indicative of the electronic environment of each carbon atom.

The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically appearing around 175-180 ppm. The carbons of the pyrone ring (C-2 and C-3) are influenced by the heteroatom and the amino substituent. The C-2 carbon, bonded to the oxygen atom, will be downfield, while C-3 will be shifted upfield due to the electron-donating amino group. The carbons of the benzene ring show predictable shifts based on the hydroxyl substituent at C-7 and their position relative to the fused pyrone ring. The C-7 carbon, bearing the hydroxyl group, will be significantly deshielded, as will the C-8a bridgehead carbon.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~155 - 158 | Vinylic carbon attached to ether oxygen. |

| C-3 | ~120 - 125 | Shielded by the electron-donating amino group. |

| C-4 | ~175 - 180 | Ketonic carbonyl carbon. |

| C-4a | ~115 - 118 | Aromatic carbon ortho to the C-4 carbonyl. |

| C-5 | ~125 - 128 | Aromatic CH, deshielded by the adjacent carbonyl. |

| C-6 | ~112 - 115 | Aromatic CH, shielded by the para -OH group. |

| C-7 | ~160 - 165 | Aromatic carbon bearing the -OH group. |

| C-8 | ~102 - 105 | Aromatic CH, shielded by the ortho -OH group. |

| C-8a | ~154 - 157 | Bridgehead carbon adjacent to the ether oxygen. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, likely overlapping with the N-H stretching vibrations of the primary amine. The N-H stretching of primary amines typically appears as two distinct bands (symmetric and asymmetric) in the 3450-3300 cm⁻¹ range. nih.govnih.gov

A strong, sharp absorption peak between 1650 and 1630 cm⁻¹ is a definitive feature of the α,β-unsaturated ketone (C=O) stretching vibration of the chromone ring. nih.gov The spectrum would also feature several bands in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic and pyrone rings. The C-O stretching vibrations (both aryl-ether and phenol) are expected to produce strong bands in the 1300-1000 cm⁻¹ fingerprint region.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 1650 - 1630 (strong) | C=O Stretch | γ-Pyrone Ketone |

| 1610 - 1450 | C=C Stretch | Aromatic & Pyrone Rings |

| ~1580 | N-H Bend | Primary Amine |

| 1300 - 1200 | C-O Stretch | Aryl Ether & Phenol |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds. The Raman spectrum of a flavonoid-type structure like this compound is expected to be rich in information. researchgate.netnsf.govnih.gov The aromatic C=C stretching vibrations are typically strong in Raman spectra, appearing in the 1620-1550 cm⁻¹ range. The C=O stretching vibration of the pyrone ring should also be a prominent band, often observed near 1650 cm⁻¹. uliege.be

The region between 1350 cm⁻¹ and 1250 cm⁻¹ is often characteristic of flavonoids and can be attributed to vibrations involving the inter-ring C-C bond and other skeletal modes. nsf.govnih.gov These fingerprint vibrational peaks are useful for identifying the core chromone structure and can be sensitive to intermolecular interactions like hydrogen bonding. researchgate.netnsf.gov This technique is valuable for studying the compound in various environments with minimal sample preparation. nih.gov

Predicted Raman Scattering Bands

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 1660 - 1640 | C=O Stretch | γ-Pyrone Ketone |

| 1620 - 1550 | C=C Aromatic Stretch | Benzene & Pyrone Rings |

| 1350 - 1250 | Skeletal C-C Stretch | Chromone Core |

| ~1180 | C-O-C Stretch | Pyrone Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula: C₉H₇NO₃), the molecular weight is 177.16 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 178.0499, confirming the elemental composition.

The fragmentation of chromone and flavonoid skeletons under electron impact or collision-induced dissociation is well-studied and often involves characteristic pathways. researchgate.net A primary fragmentation route is the retro-Diels-Alder (RDA) reaction of the pyrone ring. This cleavage would break the heterocyclic ring into two fragments, providing key structural information.

Another common fragmentation pathway involves the sequential loss of small, stable neutral molecules. For this compound, one would expect to see fragment ions corresponding to the loss of carbon monoxide ([M-CO]⁺), a characteristic fragmentation for pyrones. The loss of a hydrogen cyanide molecule ([M-HCN]⁺) from the amino-substituted pyrone ring is also a plausible fragmentation pathway. The presence of the hydroxyl group can lead to the loss of a water molecule ([M-H₂O]⁺), particularly in the fragmentation of subsequent ions. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the determination of the elemental composition of the molecule. This capability is crucial for confirming the molecular formula, C₉H₇NO₃, and distinguishing it from other isobaric compounds.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The analyzer measures the mass-to-charge ratio (m/z) with exceptional precision. For instance, in the characterization of related chromene structures, HRMS has been used to confirm calculated molecular weights to four decimal places, providing definitive structural evidence. nih.gov A systematic analysis of HRMS data from numerous scientific publications underscores the importance of reporting both calculated and found masses to ensure data quality and consistency. chemrxiv.org

| Parameter | Description | Typical Value/Finding |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is common for amino-substituted compounds. | ESI+ |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers are frequently used. | TOF, Orbitrap |

| Expected Ion | The protonated molecule [M+H]⁺ is typically observed. | m/z 178.0504 |

| Mass Accuracy | The deviation between the measured and theoretical mass. | < 5 ppm |

| Data Output | Provides an exact mass that can be used to calculate the elemental formula. | e.g., Found: 178.0501, Calc. for C₉H₈NO₃⁺: 178.0504 |

This table represents expected values for this compound based on its structure and common HRMS practices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing this compound in complex matrices, allowing for its separation, identification, and quantification. nih.gov

In a typical LC-MS setup, a reversed-phase HPLC or UPLC column separates the compound from impurities or other components. The eluent from the column is then introduced into the mass spectrometer's ion source. The MS detector can be operated in full-scan mode to obtain the mass spectrum of the eluting peak or in selected ion monitoring (SIM) mode to selectively detect the m/z of the target compound, which provides high sensitivity and selectivity. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity by monitoring a specific fragmentation transition of the parent ion, a technique successfully used for quantifying other hydroxy-chromenone-related structures in biological fluids. nih.govnih.gov

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are central to assessing the purity of this compound and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chromone derivatives. It is routinely used to determine the purity of synthesized or isolated this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often buffered and containing additives like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Detection is usually performed with a UV-Vis detector, as the chromone ring system possesses a strong chromophore. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For related 2-amino-4H-chromene derivatives, HPLC has been used to confirm purities of synthesized compounds. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times. |

| Detection | UV-Vis at a specific wavelength (e.g., 225 nm, 254 nm) | Quantifies the compound based on its light absorption. nih.gov |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample onto the column. |

This table outlines a typical HPLC method for the analysis of chromone derivatives based on published methods for related compounds. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns packed with smaller particles (typically <2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity, all while consuming less solvent. waters.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.net UPLC is particularly advantageous for high-throughput screening or when analyzing complex mixtures containing the target compound. The combination of UPLC with mass spectrometry (UPLC-MS) is a powerful platform for both qualitative and quantitative analysis of various compounds, including amino-containing molecules. waters.comresearchgate.net

Quantitative Analysis of Multicomponents by Single Marker (QAMS)

The Quantitative Analysis of Multicomponents by Single Marker (QAMS) method is an innovative strategy for quality control, particularly in complex systems like herbal medicines or multi-component formulations. nih.gov This approach allows for the quantification of several components using just one readily available reference standard, known as the single marker. researchgate.net

The core principle involves determining the relative correction factor (RCF) for each analyte relative to the single marker. The RCF is calculated from the ratio of the responses (e.g., peak areas in an HPLC chromatogram) and concentrations of the analyte and the marker. Once established, the RCF remains constant under specific chromatographic conditions, allowing the concentration of other components to be calculated without needing their individual standards. nih.gov While no specific QAMS method has been published for this compound, the technique is highly applicable for the quality control of a product where it is present alongside other related chromones or active ingredients. frontiersin.org

Electronic and Other Spectroscopic Techniques

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides valuable information about the electronic structure of this compound. The chromone core is a strong chromophore, and its electronic transitions are sensitive to the nature and position of substituents.

The presence of the hydroxyl group (-OH) at the 7-position and the amino group (-NH₂) at the 3-position, both powerful electron-donating groups (auxochromes), is expected to cause significant bathochromic (red) shifts in the UV-Vis absorption bands compared to the unsubstituted chromone parent molecule. These shifts are due to the extension of the conjugated π-system through resonance. Studies on other substituted chromones and related phenolic compounds confirm that such substitutions significantly alter the absorption and emission properties. researchgate.net

Fluorescence spectroscopy can also be a highly sensitive technique for characterization. Many chromone derivatives exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment. The introduction of electron-donating groups often enhances fluorescence intensity. researchgate.net These spectroscopic properties are not only useful for structural confirmation but can also be exploited for developing sensitive quantitative assays.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For chromone derivatives, the position and intensity of absorption bands are sensitive to the nature and position of substituents on the chromone ring.

Flavonoids and related chromones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, appearing in the 300–400 nm range, is associated with the electronic transitions in the B-ring, while Band II, observed between 200 and 280 nm, corresponds to the A-ring. The presence of electron-donating groups, such as the amino and hydroxyl groups in this compound, is expected to cause a bathochromic (red) shift in these absorption bands. For instance, electron-donating groups at the C-7 position can shift the maximum absorption wavelength (λmax) to the 320–340 nm range.

| Compound Class | Typical Absorption Bands (nm) | Influencing Factors |

| Flavonoids/Chromones | Band I: 300-400, Band II: 200-280 | Substituent type and position |

| 7-hydroxychromones with electron-donating groups | 320-340 | Enhanced conjugation |

Fluorimetry and Luminescence Spectrophotometry

Fluorimetry and luminescence spectrophotometry are powerful techniques for studying the fluorescent properties of molecules. Many 3-hydroxychromone derivatives are known to be fluorescent, often exhibiting dual emission due to an excited-state intramolecular proton transfer (ESIPT) process. researchgate.netscielo.br In this process, upon excitation, a proton is transferred from the hydroxyl group to the carbonyl group, leading to the formation of a tautomeric species that is responsible for the second, often red-shifted, emission band.

The presence of an amino group, as in this compound, can influence the fluorescence quantum yield. nih.gov While substituted amino groups can enhance optical properties by avoiding group rotation, the specific fluorescence behavior of this compound would depend on the interplay between the electron-donating amino and hydroxyl groups and the potential for ESIPT. nih.gov

Studies on related 3-hydroxychromone derivatives have shown that their fluorescence is sensitive to the polarity of the solvent, which can affect the equilibrium between the normal and tautomeric emissive forms. researchgate.netnih.gov For example, a 3-hydroxychromone derivative, 2-(6-diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone, exhibits strong red shifts in both its absorption and fluorescence spectra, making it a long-wavelength fluorescent dye. researchgate.net

| Phenomenon | Description | Relevant Compounds |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer from a hydroxyl to a carbonyl group in the excited state, often leading to dual emission. | 3-hydroxychromone derivatives researchgate.netscielo.br |

| Solvatochromism | Shift in absorption or emission spectra with a change in solvent polarity. | 3-hydroxychromone derivatives nih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. libretexts.orgunibo.it For a molecule like this compound, which is not a radical in its ground state, ESR spectroscopy would be applicable under conditions where it is converted into a paramagnetic species.

This could occur through several mechanisms:

Formation of a Radical Cation or Anion: Through oxidation or reduction, an unpaired electron can be introduced into the molecule. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density over the chromone ring system.

Complexation with a Paramagnetic Metal Ion: If this compound acts as a ligand and coordinates with a paramagnetic metal ion, the ESR spectrum of the complex would be sensitive to the coordination geometry and the nature of the metal-ligand bonding.

Generation of Radical Intermediates: In certain chemical or biochemical reactions, radical intermediates of the chromone derivative might be formed. libretexts.org ESR can be used to detect and characterize these transient species.

The g-factor and hyperfine coupling constants obtained from an ESR spectrum would be characteristic of the specific radical species formed.

| Application of ESR | Description |

| Radical Detection | Identification and characterization of radical cations, anions, or reaction intermediates. libretexts.org |

| Metal Complex Studies | Investigation of the electronic structure and geometry of complexes with paramagnetic metal ions. |

| Spin Trapping | Use of spin traps to detect and identify short-lived radical species. nih.gov |

Solid-State Characterization Methods

Solid-state characterization techniques are crucial for understanding the crystal structure and morphology of a compound.

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself was not found in the provided search results, data for the closely related compound, 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile, offers significant insights into the expected structural features. nih.gov

For this related compound, the 4H-chromene ring system is nearly planar. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino and hydroxyl groups, as well as π-π stacking interactions between the aromatic rings. nih.gov It is highly probable that this compound would also exhibit a planar chromone core and engage in similar intermolecular interactions.

Crystallographic data for a related chromone derivative is presented below:

| Parameter | Value for 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile nih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.3084 (13) |

| b (Å) | 6.0743 (4) |

| c (Å) | 24.5339 (17) |

| β (°) | 106.471 (2) |

| V (ų) | 2616.5 (3) |

| Z | 8 |

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnification. nih.gov It can provide information about the size, shape, and texture of crystals or particles. While specific SEM images of this compound were not found, studies on related chromene derivatives mention the formation of plate-like structures. It is plausible that this compound, when crystallized, could also form distinct crystalline shapes that could be characterized by SEM. The appearance of the crystals would depend on the crystallization conditions, such as the solvent used and the rate of cooling.

Iv. Computational and Theoretical Investigations of 3 Amino 7 Hydroxy 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic soul of a molecule. These methods are used to determine the spatial arrangement of atoms and the distribution of electrons, which together dictate the molecule's stability, spectroscopic signatures, and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional geometry and electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately calculate the lowest energy conformation (optimized geometry) of 3-Amino-7-hydroxy-4H-chromen-4-one. This involves determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

Furthermore, DFT calculations yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The distribution and character of these frontier orbitals are key to understanding the molecule's chemical behavior. However, specific optimized geometrical parameters and HOMO/LUMO energy values for this compound are not readily found in current literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen (C4=O) and the hydroxyl oxygen (at C7), making them sites for hydrogen bonding and electrophilic interaction. The amino group (-NH2) would also influence the potential map significantly. A detailed, calculated MEP map for this specific molecule is not presently available in published research.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller energy gap generally implies higher reactivity and lower kinetic stability.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. While the theoretical framework is well-established, specific calculated values for these descriptors for this compound have not been reported in the accessible scientific literature.

Table 1: Theoretical Global Reactivity Descriptors (Illustrative) Note: The following table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature. The values would be expressed in electron volts (eV).

| Descriptor | Formula | Typical Calculated Value |

| HOMO Energy (E_HOMO) | - | Data not available |

| LUMO Energy (E_LUMO) | - | Data not available |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals. This provides a chemically intuitive picture of bonding within the molecule. A key output of NBO analysis is the calculation of natural atomic charges, which describe the electron distribution by assigning a charge to each atom.

For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effect of the carbonyl group and the electron-donating effects of the hydroxyl and amino substituents. This information is invaluable for understanding intermolecular interactions and predicting sites of reaction. Specific NBO-derived atomic charges for this compound are not documented in available research.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and characterizes the chemical bonds between them based on the topology of the electron density (ρ). By analyzing critical points in the electron density, QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) reveal the nature and strength of the chemical bond. A QTAIM analysis of this compound would offer deep insights into the covalent character of its framework and the nature of any intramolecular hydrogen bonds, but such a study has not been specifically published.

These additional theoretical indices provide further details on the bonding and reactivity of a molecule:

Theoretical Valence and Unsaturated Index: These parameters relate to the bonding capacity of atoms within the molecule and the degree of unsaturation (presence of double or triple bonds and rings).

Electron Density: As a fundamental output of quantum calculations, the electron density describes the probability of finding an electron at any given point in space and is the basis for methods like QTAIM.

Free Valence Index: This is a measure of the residual bonding capacity of an atom in a conjugated system. It can be used to predict the most likely sites for radical attack.

A comprehensive computational report on these specific indices for this compound is not available in the reviewed scientific literature.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are cornerstone computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are instrumental in identifying potential therapeutic targets and beginning to understand the structural basis of the compound's activity.

Molecular docking simulations are employed to predict the preferred orientation of the chromone (B188151) derivative within the binding site of a target receptor. This process generates a binding score, which serves as an estimate of the binding affinity. For chromone derivatives, these studies have been crucial in evaluating their potential as inhibitors for a variety of enzymes.

For instance, in silico assessments, including molecular docking, have been conducted to understand the interactions of chromenone derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease management. nih.gov Studies on related chromone scaffolds have shown that the binding affinity can be significantly influenced by the nature and position of substituents. For example, modifications to the chromone core can either enhance or diminish the binding affinity for specific targets like the GPR55 receptor. cam.ac.uk

The following table summarizes representative binding affinity data for chromone derivatives against various biological targets, illustrating the type of information gleaned from these computational studies.

| Compound Class | Target Enzyme | Predicted/Measured Affinity | Reference |

| Amino-7,8-dihydro-4H-chromenone derivative (4k) | Butyrylcholinesterase (BChE) | IC₅₀ = 0.65 µM | nih.gov |

| 2-(4-Amino-phenyl)-7-hydroxy-chromen-4-one | Aromatase (Human) | IC₅₀ = 20.0 µM | nih.gov |

| 2-(4-Amino-phenyl)-7-hydroxy-chromen-4-one | Tyrosine-protein kinase Lck (Human) | IC₅₀ = 138.0 µM | nih.gov |

| 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12) | Sigma-1 (σ₁) Receptor | Kᵢ = 27.2 nM | researchgate.net |

| This table is illustrative and includes data from various chromone derivatives to demonstrate the application of binding affinity prediction. |

Beyond predicting binding affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For chromone derivatives, it has been noted that the chromone nucleus acts as a versatile scaffold for interacting with diverse enzymes. nih.gov

Key insights into molecular recognition include:

Hydrogen Bonding: The carbonyl oxygen and hydroxyl groups on the chromone ring are frequently identified as key hydrogen bond acceptors and donors, respectively. For example, the polar keto function is considered crucial for binding and activation at the GPR55 receptor, likely acting as a hydrogen bond acceptor. cam.ac.uk

Hydrophobic Interactions: The aromatic rings of the chromone scaffold often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site of the target protein.

Key Residue Interactions: Studies on chromene derivatives targeting topoisomerase IB have shown that these compounds interact with key amino acids within the enzyme's active site in a manner similar to known inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are frequently performed after docking to assess the stability of the predicted binding mode. nih.gov By simulating the movements of atoms and molecules, MD can confirm whether the initial docked pose is maintained, providing stronger evidence for the predicted interaction.

In studies of chromone derivatives, MD simulations have been used to:

Gain deeper insights into the dynamic interactions between the compound and the target enzyme. nih.gov

Assess the stability of the ligand-protein complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation period.

Confirm the persistence of key interactions, such as hydrogen bonds, that are critical for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For chromene and chromone derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. uq.edu.au For example, a QSAR analysis of 4-aryl-4H-chromenes as apoptosis inducers revealed that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are significant factors influencing their biological activity. uq.edu.au Such models provide valuable guidelines for designing new derivatives with enhanced potency. uq.edu.au

The table below presents findings from a representative QSAR study on chromenes, highlighting the types of descriptors found to be important.

| Cell Line | Important Molecular Descriptors | QSAR Method | Reference |

| T47D (Human Breast Cancer) | 2D Autocorrelation, Dipole Moment | GA-PLS | uq.edu.au |

| DLD-1 (Human Colorectal Cancer) | 2D Autocorrelation, Dipole Moment | GA-PLS | uq.edu.au |

| H1299 (Human Non-Small Cell Lung) | Different determinant descriptors, suggesting a different mechanism of action. | GA-PLS | uq.edu.au |

| GA-PLS: Genetic Algorithm-Partial Least Squares |

Computational Prediction of Metabolic Pathways and Transformations

In silico tools are increasingly used in the early stages of drug development to predict the metabolic fate of a compound. These predictions help to identify potential metabolites, anticipate drug-drug interactions, and evaluate potential toxicity. For the this compound scaffold, computational models can predict its susceptibility to various metabolic reactions.

Commonly used platforms like pkCSM and SwissADME use a compound's structure to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govmdpi.com For flavonoids and related chromone structures, these tools can predict:

Phase I Metabolism: This often involves oxidation, reduction, and hydrolysis reactions. For the chromone scaffold, predictions typically focus on its interaction with Cytochrome P450 (CYP) enzymes. In silico models can predict whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is critical for assessing potential drug interactions. nih.gov Hydroxylation of the aromatic rings is a commonly predicted metabolic transformation. nih.gov

Phase II Metabolism: This involves conjugation reactions that increase water solubility and facilitate excretion. For a molecule with a hydroxyl group like this compound, key predicted Phase II transformations would include glucuronidation and sulfation at the 7-hydroxy position.

Toxicity Prediction: Computational tools can also screen for potential toxicity, such as mutagenicity (Ames test prediction), hepatotoxicity, and carcinogenicity, based on structural alerts within the molecule. mdpi.comresearchgate.net

The following table lists common metabolic predictions for a chromone scaffold.

| Prediction Type | Parameter | Predicted Outcome for Chromone Scaffolds | Common Tools |

| Metabolism | CYP2D6 Substrate | Varies based on specific substituents | pkCSM, SwissADME |

| CYP3A4 Substrate | Varies based on specific substituents | pkCSM, SwissADME | |

| CYP2D6 Inhibitor | Often predicted as non-inhibitor | pkCSM, SwissADME | |

| CYP3A4 Inhibitor | Often predicted as non-inhibitor | pkCSM, SwissADME | |

| Toxicity | AMES Toxicity | Generally predicted to be non-toxic | pkCSM, PreADMET |

| Hepatotoxicity | Generally predicted to be non-hepatotoxic | pkCSM, PreADMET | |

| These are generalized predictions for the chromone class; specific outcomes for this compound would require its exact structure to be submitted to the predictive models. |

V. Structure Activity Relationship Sar Studies Centered on 3 Amino 7 Hydroxy 4h Chromen 4 One Analogues

Systematic Modification of the Chromone (B188151) Scaffold

The chromone core serves as a versatile scaffold, and its decoration with various substituents has profound effects on the biological properties of the resulting molecules.

The amino group at the C-3 position is a cornerstone of the biological activity observed in this class of compounds. Its presence distinguishes these molecules from other chromones, such as 4H-chromen-4-one, which lack this group and exhibit different biological profiles. The 3-amino group is a key feature in derivatives designed as kinase inhibitors, where it can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. rsc.org For instance, the 3-aminopyrazole (B16455) moiety has been successfully used as a starting point for developing selective kinase inhibitors. mdpi.com

The introduction of the amino group at position 3 has been linked to a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov Studies on related 2-amino-3-cyano-4H-chromenes further underscore the importance of the amino functionality for potent anticancer and antifungal activities. nih.gov The synthesis of various 3-substituted chromones is an active area of research, highlighting the value of this position for introducing chemical diversity and modulating bioactivity. researchgate.net

The hydroxyl group at the C-7 position is another critical determinant of biological activity, often required for potent effects. mdpi.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with biological targets, thereby enhancing binding affinity. nih.gov The position and number of hydroxyl groups on the flavonoid scaffold are pivotal for their inhibitory activity against various enzymes. nih.govnih.gov For example, in studies of flavanones, the presence of a 7-hydroxy group, often in combination with a 5-hydroxy group, was shown to be important for antibacterial activity. acs.org

The hydroxyl group's role extends to influencing ligand site selectivity within proteins. nih.gov It can participate in coordination with metal ions, a property that can be crucial for the mechanism of action of certain enzyme inhibitors. researchgate.net The antioxidant activity of flavonoids is also heavily dependent on the number and position of hydroxyl groups. nih.gov Specifically, for 7-hydroxyflavone, this group is central to its anti-inflammatory and antioxidant properties. researchgate.netmedchemexpress.com

Modifications at other positions on the chromone ring, such as C2 and C6, provide another avenue for fine-tuning biological activity.

Position C2: The introduction of substituents at the C2 position can significantly impact potency and selectivity. In a series of 7-OH-4-chromanones, 2-alkyl hydrophobic substituents were found to play an important role in their antibacterial activity. acs.org For flavones (2-phenyl-chromen-4-ones), substitution on the C2-phenyl ring is a common strategy to modulate activity. For instance, a 4-amino group on this phenyl ring has been explored for its effect on aromatase and tyrosine kinase inhibition. bindingdb.org

Position C6: Substitution at the C6 position has also been shown to be influential. The synthesis of 6-amino-7-hydroxyflavone introduces an additional amino group on the A-ring, creating new possibilities for ligand-target interactions. mdpi.com In other studies, the presence of a hydroxyl group at C6 in baicalein, when compared to flavones lacking this feature, contributed to enhanced antioxidant activity. nih.gov Azo dyes have also been incorporated at the C6 position of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile to investigate their cytotoxic activities. nih.gov

The following table summarizes the observed effects of various substituents on the chromone scaffold.

| Position | Substituent | Resulting Biological Effect | Reference |

| C2 | Alkyl hydrophobic groups | Important for antibacterial activity in 4-chromanones | acs.org |

| C2-Phenyl | 4-Amino group | Investigated for aromatase and tyrosine kinase inhibition | bindingdb.org |

| C6 | Amino group | Creates new interaction possibilities | mdpi.com |

| C6 | Hydroxyl group | Contributes to enhanced antioxidant activity | nih.gov |

| C6 | Azo group | Investigated for cytotoxic activity | nih.gov |

Attaching various side chains to the chromone core is a widely used strategy to enhance pharmacological properties. Altering the side chains can modify the polarity of molecules, which is an effective approach for improving pharmacokinetic properties like blood-brain barrier (BBB) permeability. mdpi.com

In the context of kinase inhibitors, even small modifications to side chains attached to the core scaffold can have significant effects on the selectivity and potency of the compounds. mdpi.com For example, the synthesis of novel flavanones incorporating chromene motifs with different aromatic aldehyde-derived side chains resulted in compounds with varying antimicrobial and cytotoxic activities. mdpi.com Similarly, attaching a ferulic acid moiety as a side chain to quercetin (B1663063) was found to modulate its activity on KCa1.1 channels. mdpi.com The nature of the side chain, whether it is a simple alkyl group or a more complex aromatic system, can drastically alter the interaction of the molecule with its biological target.

Conformational Aspects and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical for a molecule's interaction with its biological target. The binding of a ligand to a receptor is often highly specific, akin to a key fitting into a lock, where the shape and electronic properties of the ligand must be complementary to the binding site.

Receptor-based 3D-QSAR models have been employed to understand the bioactive conformations of chromone derivatives. nih.gov These models help to visualize how the molecule fits into the active site of a target protein, highlighting the importance of its shape. Crystallographic analysis of chromone analogues can reveal the specific hydrogen-bonding networks and other intermolecular interactions that stabilize the ligand-receptor complex. For example, steric factors have been shown to dictate the regiochemistry of reactions in the synthesis of flavanone-chromene hybrids, indicating that the spatial bulk of different parts of the molecule influences its reactivity and, by extension, its potential biological interactions. mdpi.com While direct studies on the stereochemistry of 3-amino-7-hydroxy-4H-chromen-4-one are limited, the principles derived from related heterocyclic systems confirm that stereochemical and conformational properties are paramount for biological activity.

Correlation of Physicochemical and Quantum-Chemical Parameters with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. These studies often employ physicochemical descriptors (e.g., lipophilicity, electronic parameters) and quantum-chemical parameters to build predictive models.

For various chromone derivatives, QSAR analyses have been successfully applied. For instance, 3D-QSAR models for 7-hydroxycoumarin analogues used steric, electronic, hydrophobic, and hydrogen bond acceptor fields to explain the factors affecting their inhibitory activity against protein kinase CK2. nih.gov In another study on 3-styrylchromone derivatives as monoamine oxidase B inhibitors, QSAR models were built using over a thousand descriptors, yielding models with high predictive power. nih.gov

Quantum chemical calculations provide deeper insights into the electronic structure of molecules. chnpu.edu.ua Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic charges, can be correlated with biological response. chnpu.edu.ua For example, Density Functional Theory (DFT) has been used to analyze the charge density distribution and electrostatic properties of flavonoid derivatives to understand their interactions with enzymes like α-glucosidase. nih.gov Such studies help in making more informed predictions about the biological activity of new derivatives and guide the synthesis of more potent compounds. chnpu.edu.uafrontiersin.org

Rational Design Principles for Optimized Chromone Derivatives

The rational design of optimized chromone derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to develop new therapeutic agents. This process involves a deep understanding of the structure-activity relationships (SAR), which dictate how chemical modifications to the core molecule influence its biological activity. The chromone ring system is considered a "privileged" structure due to its ability to interact with a variety of biological targets.

Key principles guiding the design of these derivatives include:

Modification of the 3-Amino Group: The amino group at the C-3 position is a critical site for modification. Its presence and the ability to form hydrogen bonds are often essential for biological activity. Altering this group, for instance, by acylation, can modulate the compound's properties.

Substitution at the 7-Hydroxyl Group: The hydroxyl group at the C-7 position significantly influences the molecule's polarity and provides a site for hydrogen bonding, which is crucial for interactions with enzymes and receptors. Modifications at this position, such as etherification or esterification, can alter the compound's solubility and pharmacokinetic profile.

Aromatic Ring Substitution: Introducing various substituents onto the benzo portion of the chromone ring can dramatically affect the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can fine-tune the compound's interaction with its biological target. nih.gov

Introduction of Additional Rings: Fusing other heterocyclic rings to the chromone core can lead to novel compounds with enhanced and specific biological activities.

Detailed research findings have provided insights into the SAR of these compounds. For example, in the development of anticancer agents, it has been observed that the presence of an amino group at C-2 and an electron-withdrawing group like a cyano or ester group at C-3 are important for cytotoxic activity. researchgate.net Furthermore, the nature of the substituent at the C-4 position is also critical for the structure-activity relationship of certain chromene derivatives as inducers of apoptosis. nih.gov

The following table summarizes the impact of various substitutions on the biological activities of this compound analogues based on published research findings.

| Compound Series | Modification Site | Substituent Type | Observed Impact on Biological Activity | Reference |

| 4H-Chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates | C-2, C-3, C-4 | Varied heterocyclic and aromatic moieties | Some derivatives showed potent anti-mycobacterial and anticancer activities. | nih.gov |

| 2-Amino-4H-benzo[h]chromenes | C-3, C-4 | Cyano, ester, and various aryl groups | Presence of an amino group at C-2 and an electron-withdrawing group at C-3 were essential for cytotoxic activities. | researchgate.net |

| 4-Aryl-4H-chromenes | C-4 | Aryl groups | The substituent at the C-4 position was critical for apoptosis-inducing activity. | nih.gov |

| 7-Substituted Harmine Analogs | C-7 | Various substituents | Modification at the 7-position was explored for DYRK1A kinase inhibition and β-cell proliferation. | nih.gov |

Interactive Data Table: SAR of Chromone Derivatives

| Compound ID | R1 (C-2) | R2 (C-3) | R3 (C-4) | R4 (C-7) | Reported Biological Activity |

| Lead | - | -NH2 | - | -OH | Foundational scaffold |

| Series A | -NH2 | -CN | Aryl | -OH | Anticancer |

| Series B | -NH2 | -COOEt | Aryl | -OH | Anticancer, Antimycobacterial |

| Series C | - | Varied | - | O-Alkyl/Aryl | Modulated Kinase Inhibition |

This systematic approach of modifying the this compound scaffold, guided by SAR principles, allows for the generation of new compounds with optimized potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Vi. Biological Activities and Mechanistic Insights of Chromone Derivatives Relevant to 3 Amino 7 Hydroxy 4h Chromen 4 One

Enzyme Inhibition Mechanisms

Chromone (B188151) derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. Their inhibitory mechanisms often involve specific interactions with the enzyme's active or allosteric sites, leading to modulation of its catalytic activity.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial outer membrane enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine. youtube.comyoutube.com Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov

Chromone derivatives have emerged as a novel class of potent, selective, and reversible MAO-B inhibitors. nih.govunicz.it Crystallographic and biochemical analyses reveal that these inhibitors bind within the active site cavity of human MAO-B. The chromone moiety positions itself in front of the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component for the enzyme's catalytic activity. nih.govnih.gov The binding is stabilized by hydrogen bonds with specific amino acid residues, such as Tyr435 and Cys172, and a precise fit within the flat, hydrophobic active site. nih.gov This tight-binding inhibition mechanism accounts for their low nanomolar inhibitory concentrations (IC₅₀). nih.govnih.gov

Structure-activity relationship studies have shown that substituents on the chromone ring significantly influence potency and selectivity. For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position are potent reversible MAO-B inhibitors. nih.gov In contrast, positioning the benzyloxy substituent at C5 results in a dramatic loss of inhibitory potency. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Chromone Derivatives

| Compound | Structure | MAO-B Inhibition (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | Chromone with a 3-carboxamide substituent | Kᵢ = 55 nM | nih.gov |

| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | Chromone with a 3-carboxamide substituent | Kᵢ = 17 nM | nih.gov |

| N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | Chromone with a 3-carboxamide substituent | Kᵢ = 31 nM | nih.gov |

| 6-[(3-bromobenzyl)oxy]-4-oxo-4H-chromene-3-carboxylic acid | 6-benzyloxy substituted chromone | IC₅₀ = 2.8 nM | nih.gov |

| 6-[(3-bromobenzyl)oxy]-4-oxo-4H-chromene-3-carbaldehyde | 6-benzyloxy substituted chromone | IC₅₀ = 3.7 nM | nih.gov |

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in glycogenolysis, catalyzing the breakdown of glycogen to glucose-1-phosphate. nih.govyoutube.com Its inhibition is being explored as a therapeutic approach for type 2 diabetes by reducing hepatic glucose output. nih.gov

Several chromone derivatives, particularly flavonoids and 2-styrylchromones, have demonstrated potent inhibitory effects against GP. nih.gov The mechanism involves binding to an allosteric site on the enzyme. Molecular docking studies have revealed that these inhibitors form key hydrogen bonds that stabilize their interaction with the enzyme. For 2-styrylchromones and related derivatives, hydroxyl groups on the A and B rings are crucial for inhibitory activity. nih.gov Similarly, for flavonoids, hydroxylation of the A ring is a key determinant for inhibition. nih.gov An interesting property of some of these inhibitors is that their potency increases in the presence of higher glucose concentrations, which may reduce the risk of hypoglycemia. nih.gov

Table 2: Glycogen Phosphorylase Inhibitory Activity of Chromone Derivatives

| Compound Class | Key Structural Features for Activity | Inhibitory Effect | Reference |

|---|---|---|---|

| 2-Styrylchromones | Hydroxylation on A and B rings | Potent inhibition | nih.gov |

| Flavonoids (Chromone derivatives) | Hydroxylation on the A ring | Potent inhibition | nih.gov |

Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling, proliferation, and DNA damage response (DDR). youtube.commdpi.com Their dysregulation is a hallmark of cancer, making them attractive drug targets.

ATR Kinase Inhibition: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR pathway, activated by single-stranded DNA damage and replication stress. mdpi.comnih.gov Certain benzothiazole (B30560) and chromone derivatives have been identified as inhibitors of ATR kinase. The proposed mechanism, supported by molecular docking, involves the binding of these compounds to the ATR kinase domain. nih.gov This interaction can block the subsequent phosphorylation of downstream targets like Chk1, a key step in the ATR signaling cascade. nih.gov The inhibition of Chk1 phosphorylation serves as a direct indicator of ATR pathway inhibition. nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases (TKs) are enzymes that transfer a phosphate (B84403) group to tyrosine residues on protein substrates. youtube.com They are critical components of signaling pathways that control cell growth, differentiation, and survival. youtube.com Multi-targeted tyrosine kinase inhibitors (TKIs) are used in cancer therapy. The mechanism of TKI action involves preventing the phosphorylation process, which in turn dysregulates cellular functions essential for cancer cell pathogenesis, such as proliferation and angiogenesis. youtube.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibiting these enzymes increases acetylcholine levels, a therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Chromone-based compounds have been developed as effective cholinesterase inhibitors. nih.govnih.gov The mechanism of inhibition often involves the inhibitor binding to the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This site is distinct from the catalytic active site but plays a role in guiding the substrate towards it. Stacking interactions between the planar chromone ring system and aromatic residues in the PAS are thought to be crucial for the inhibitory efficacy. nih.gov The nature of substituents on the chromone scaffold is critical; for example, a planar nitrile group was found to facilitate stronger stacking interactions and thus higher inhibitory potency compared to non-planar sp3 hybridized substituents. nih.gov Some chromone derivatives exhibit selectivity for AChE over BuChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Chromone Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibitory Potency | Mechanism Highlight | Reference |

|---|---|---|---|---|

| 3-Formylchromone derivatives | AChE | Promising | General AChE inhibition | nih.gov |

| 2-Carboxamidoalkylbenzylamines | AChE (selective over BuChE) | IC₅₀ = 0.07 µM (lowest) | Sub-micromolar inhibition | nih.gov |

| 3-Cyanochromone (CyC) | AChE | Higher efficacy than AMC | Stacking interactions at the Peripheral Anionic Site (PAS) | nih.gov |

| 7-Amino-3-methylchromone (AMC) | AChE | Lower efficacy than CyC | Binding at the Peripheral Anionic Site (PAS) | nih.gov |

Mitochondrial complex III, or ubiquinol-cytochrome c oxidoreductase, is a central component of the electron transport chain (ETC) located on the inner mitochondrial membrane. jrespharm.com It plays a vital role in generating ATP and is also a major site of reactive oxygen species (ROS) production. jrespharm.com

Studies have shown that certain 3-substituted chromone derivatives can modulate the activity of mitochondrial complex III. jrespharm.com In animal models of cerebral ischemia, administration of specific chromone derivatives was found to increase the activity of complex III, suggesting a regulatory effect on the enzyme. jrespharm.com For instance, one derivative, 3-[(E)-3-(3,5-di-tret-butyl-4-hydroxy-phenyl)-3-oxo-prop-1-enyl]-6-methoxy-chromen-4-one, increased complex III activity by 85.2% relative to the negative control group. jrespharm.com This neuroprotective effect appears to be linked to the recovery of mitochondrial function. nih.govmums.ac.ir Interestingly, the inclusion of halogen atoms in the structure of these derivatives was found to significantly diminish this pharmacological effect. jrespharm.com

Modulation of Efflux Pumps (e.g., ABCG2)

ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), are membrane proteins that actively transport a wide variety of substrates out of cells. nih.gov This efflux mechanism can lead to multidrug resistance (MDR) in cancer by pumping chemotherapeutic agents out of tumor cells. mdpi.com

Chromone derivatives have been identified as potent and selective inhibitors of the ABCG2 efflux pump. nih.govresearchgate.net The mechanism of inhibition involves direct interaction with the transporter. These compounds inhibit both the drug efflux function and the basal ATPase activity of ABCG2. nih.gov Structure-activity relationship studies have pinpointed key structural features necessary for high-affinity binding and inhibition. For example, in one series of inhibitors, a 4-bromobenzyloxy substituent at position 5 of the chromone ring and a methoxyindole moiety were found to be critical for activity. nih.gov Molecular dynamics simulations have shown that potent chromone inhibitors, such as chromone 4a (C4a), bind within the known Ko143-binding pocket of the transporter. mdpi.comresearchgate.net Methylation of a central amide nitrogen in some derivatives was found to drastically reduce their inhibitory potency, highlighting a critical inhibitory moiety within the chromone scaffold. nih.gov

Table 4: ABCG2 Inhibitory Activity of Selected Chromone Derivatives

| Compound | Key Structural Features | ABCG2 Inhibition (IC₅₀) | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Chromone 1 (5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one) | 4-bromobenzyloxy at position 5; methoxyindole moiety | Potent | Inhibits mitoxantrone (B413) efflux and basal ATPase activity | nih.gov |

| MBL-II-141 | Chromone derivative | 0.26 µM | Potent ABCG2 inhibitor | mdpi.com |

| Chromone 4a (C4a) | Halogen on the benzyl (B1604629) group | 0.086 µM | Binds in the Ko143-binding pocket; selective for ABCG2 in cell-based assays | mdpi.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Chromone derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to neutralize reactive oxygen species and interrupt free radical processes that can lead to cellular damage. benthamdirect.comnih.gov The antioxidant potential of these compounds is intricately linked to their molecular structure. Key structural features that enhance radical scavenging activity include the presence of a double bond and a carbonyl group in the chromone nucleus, as well as hydroxyl groups at specific positions. benthamdirect.comresearchgate.net

The mechanism of antioxidant action is often studied through methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.neteco-vector.com Studies have shown that the presence of a catechol (ortho-dihydroxy) group, particularly at the C-2 position, is of paramount importance for potent radical scavenging. researchgate.net Additionally, hydroxyl groups at the C-3 and C-5 positions contribute significantly to this activity. benthamdirect.comresearchgate.net Conversely, the methylation or glycosylation of these hydroxyl groups has been observed to decrease the radical scavenging potential. benthamdirect.comresearchgate.net

The primary mechanisms by which chromones exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer Followed by Proton Transfer (SET-PT): The chromone derivative can donate an electron to a free radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from a hydroxyl group, followed by the transfer of an electron. researchgate.net

Research on various chromone derivatives has provided insights into the structure-activity relationship for antioxidant effects. For instance, a study on coumarinyl chalcones, which share structural similarities, found that certain derivatives exhibited significant antioxidant activity, with one compound showing an IC50 value of 2.07 μM. nih.gov Another study on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives also demonstrated notable antiradical activity in DPPH assays. eco-vector.com

Table 1: Antioxidant Activity of Selected Chromone Derivatives

| Compound/Derivative | Assay | Activity | Source |

|---|---|---|---|

| Coumarinyl Chalcone 4a | DPPH Scavenging | IC50 = 2.07 μM | nih.gov |

Anti-Inflammatory Pathways and Mediator Release Modulation (e.g., COX-2, IL-5)

The chromone scaffold is a prominent feature in many compounds with anti-inflammatory properties. researchgate.net These derivatives can modulate inflammatory pathways by targeting key enzymes and cytokines involved in the inflammatory cascade.

One of the primary targets for anti-inflammatory action is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is a key player in the synthesis of prostaglandins (B1171923) during inflammation. researchgate.net Several chromone derivatives have been identified as potent and selective COX-2 inhibitors. researchgate.nettandfonline.comresearchgate.net For example, a series of chromone-based benzylcarbazates demonstrated nanomolar COX-2 inhibitory activities with good selectivity. nih.govunibo.it Molecular docking studies have revealed that these compounds can interact with crucial amino acid residues in the COX-2 active site, such as TYR385, HIS386, and TRP387, which is essential for inhibiting its enzymatic activity. tandfonline.com

In addition to COX-2, chromone derivatives can also modulate the release of inflammatory mediators like interleukins. A novel series of chromenone analogs were synthesized and evaluated for their ability to inhibit interleukin-5 (IL-5), a cytokine involved in allergic inflammation. nih.gov Among these, compounds with a propanol (B110389) unit and a hydroxyl group demonstrated potent IL-5 inhibitory activity, with IC50 values in the low micromolar range. nih.gov

Furthermore, some chromone derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while elevating the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-challenged macrophages. unibo.it This modulation of cytokine release is often mediated through the inhibition of signaling pathways like the TLR4/MAPK pathway. nih.gov

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound/Derivative | Target/Assay | Activity | Source |

|---|---|---|---|

| Chromone-based benzylcarbazates (2a-c) | COX-2 Inhibition | Two-digit nanomolar IC50 | nih.govunibo.it |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one (9b) | IL-5 Inhibition | IC50 = 4.0 μM | nih.gov |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-methoxyphenyl)propyl]-4H-chromen-4-one (9c) | IL-5 Inhibition | IC50 = 6.5 μM | nih.gov |

Antimicrobial Properties and Associated Mechanisms

Chromone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net The structural versatility of the chromone nucleus allows for the synthesis of compounds with potent activity against various microbial strains.

The antimicrobial mechanism of action can vary depending on the specific derivative. Some chromones are believed to exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. For instance, research on chromone-linked pyridone fused with triazoles and other heterocyclic systems revealed that some of these novel compounds exhibited significant antimicrobial activity. researchgate.net

In a study investigating a 4H-chromen-4-one derivative isolated from a marine actinomycete, the compound showed high potency against Bacillus subtilis and Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml against the former. nih.gov Another study on 2-amino-3-cyano-4H-chromenes reported that these compounds exhibited promising antifungal activity against several Candida strains, with MIC50 values comparable to or better than the standard drug fluconazole. nih.gov The proposed mechanism for this antifungal action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis. nih.gov

Table 3: Antimicrobial Activity of Selected Chromone Derivatives

| Compound/Derivative | Organism | Activity | Source |

|---|---|---|---|

| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Bacillus subtilis | MIC: 0.25 μg/ml | nih.gov |

| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Micrococcus luteus | MBC: 0.5 μg/ml | nih.gov |

Neuroprotective Effects

Chromone derivatives have emerged as promising candidates for the development of treatments for neurodegenerative diseases. nih.gov Their neuroprotective effects are multifaceted, involving mechanisms such as inhibition of key enzymes, reduction of oxidative stress, and modulation of neuroinflammation. nih.govnih.gov

One of the key targets in neurodegenerative diseases like Alzheimer's is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Several chromone derivatives have been designed and synthesized as potent AChE inhibitors. nih.govnih.gov In addition to AChE, some derivatives also show inhibitory activity against butyrylcholinesterase (BChE) and monoamine oxidases (MAOs), which are also implicated in the pathology of neurodegenerative disorders. nih.gov

Furthermore, chromone derivatives can protect neurons from damage by mitigating neuroinflammation and improving mitochondrial function. nih.gov Studies have shown that certain chromone compounds can suppress the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain. nih.gov They have also been found to protect against oxidative stress-induced cell death in neuronal cell lines. nih.gov The neuroprotective potential of these compounds is often linked to their ability to activate cellular defense mechanisms, such as the Nrf2/HO-1 pathway. nih.gov

Anticancer Activity and Antiproliferative Mechanisms

The chromone scaffold is a "privileged" structure in medicinal chemistry, and its derivatives have shown significant potential as anticancer agents. They can induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest. nih.govnih.govbenthamscience.com